molecular formula C13H16N2O2 B14210904 5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 835618-51-4

5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B14210904
CAS No.: 835618-51-4
M. Wt: 232.28 g/mol
InChI Key: JLZPCCRECQJJQY-UHFFFAOYSA-N
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Description

5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is characterized by its unique structure, which includes an acetyl group and two methyl groups attached to the benzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of 4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzodiazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or deacetylated products.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. Additionally, it may interact with other pathways and enzymes, contributing to its diverse pharmacological activities.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

5-Acetyl-4,7-dimethyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern, which may result in distinct pharmacological profiles and chemical reactivity compared to other benzodiazepines. Its acetyl and methyl groups can influence its binding affinity and selectivity for various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

835618-51-4

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

5-acetyl-4,7-dimethyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

InChI

InChI=1S/C13H16N2O2/c1-8-4-5-11-12(6-8)15(10(3)16)9(2)7-13(17)14-11/h4-6,9H,7H2,1-3H3,(H,14,17)

InChI Key

JLZPCCRECQJJQY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)NC2=C(N1C(=O)C)C=C(C=C2)C

Origin of Product

United States

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